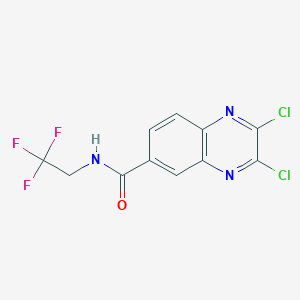![molecular formula C27H34O6 B14280230 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid CAS No. 141753-66-4](/img/structure/B14280230.png)
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid is an organic compound with the molecular formula C27H34O6 This compound is characterized by its complex structure, which includes a benzoyl group substituted with a carboxyethyl and a decyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds One common method involves the Friedel-Crafts acylation reaction, where a benzoyl chloride derivative reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystal elastomers.
作用机制
The mechanism of action of 2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid involves its interaction with specific molecular targets. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, while the decyloxy group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but lacks the carboxyethyl group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid is unique due to the presence of both carboxyethyl and decyloxy groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
141753-66-4 |
|---|---|
分子式 |
C27H34O6 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
2-[3-(2-carboxyethyl)-4-decoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C27H34O6/c1-2-3-4-5-6-7-8-11-18-33-24-16-14-21(19-20(24)15-17-25(28)29)26(30)22-12-9-10-13-23(22)27(31)32/h9-10,12-14,16,19H,2-8,11,15,17-18H2,1H3,(H,28,29)(H,31,32) |
InChI 键 |
YYSGGGGRFAHYFV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
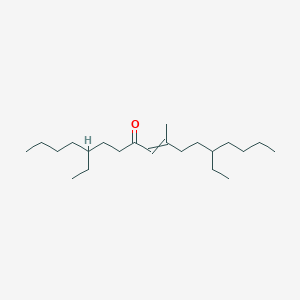
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)
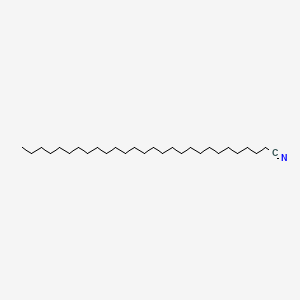
![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)
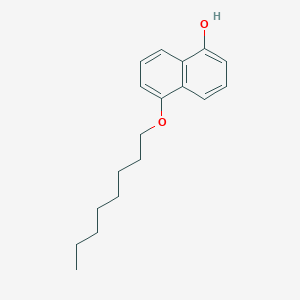
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
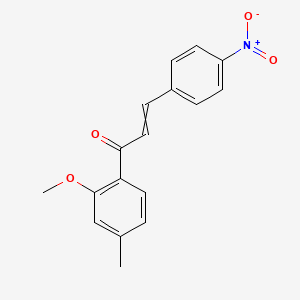
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
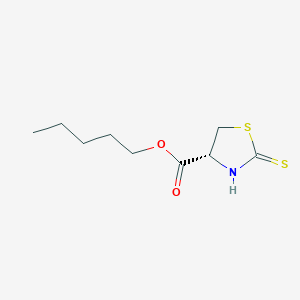
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
